Ranitidine hydrochloride

Übersicht

Beschreibung

Ranitidinhydrochlorid ist ein Histamin-H2-Rezeptor-Antagonist, der häufig zur Reduzierung der Magensäureproduktion eingesetzt wird. Es wurde weit verbreitet für die Behandlung von peptischen Ulkuskrankheiten, gastroösophagealer Refluxkrankheit und Zollinger-Ellison-Syndrom verschrieben. Ranitidinhydrochlorid wirkt durch Blockierung von Histamin, wodurch die von den Magenzellen freigesetzte Säuremenge verringert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

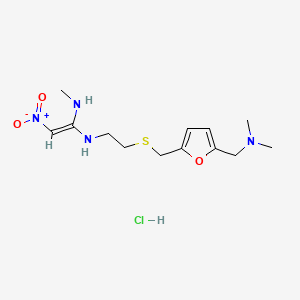

Ranitidinhydrochlorid kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von N-Methyl-2-Nitroeten-1,1-Diamin mit 2-[(5-[(Dimethylamino)methyl]furan-2-yl)methylthio]ethylamin. Diese Reaktion erfolgt in der Regel unter kontrollierten Bedingungen, um die richtige Bildung der gewünschten Verbindung zu gewährleisten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Ranitidinhydrochlorid häufig unter Verwendung einer Kombination aus chemischer Synthese und Reinigungstechniken hergestellt. Der Prozess kann mehrere Schritte umfassen, darunter die Herstellung von Zwischenprodukten, die Reaktionsoptimierung und die endgültige Reinigung, um die reine Verbindung zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Ranitidinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die in der Molekül vorhandene Nitrogruppe modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Molekül auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Säuren und Basen für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, aber sie beinhalten häufig kontrollierte Temperaturen und bestimmte Lösungsmittel .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation verschiedene Nitroderivate liefern, während die Reduktion Aminderivate erzeugen kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ranitidine Hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of N-methyl-2-nitroethene-1,1-diamine with 2-[(5-[(dimethylamino)methyl]furan-2-yl)methylthio]ethylamine. This reaction typically occurs under controlled conditions to ensure the proper formation of the desired compound .

Industrial Production Methods

In industrial settings, this compound is often produced using a combination of chemical synthesis and purification techniques. The process may involve multiple steps, including the preparation of intermediates, reaction optimization, and final purification to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ranitidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can modify the nitro group present in the molecule.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Ranitidinhydrochlorid wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Es wird als Modellverbindung für die Untersuchung von Histamin-H2-Rezeptor-Antagonisten verwendet.

Biologie: Forschung zu seinen Auswirkungen auf die Magensäuresekretion und seine Rolle bei der Behandlung verwandter Erkrankungen.

Medizin: Weit verbreitet in klinischen Umgebungen zur Behandlung von Erkrankungen wie Magengeschwüren und gastroösophagealer Refluxkrankheit.

Industrie: Verwendung bei der Formulierung verschiedener pharmazeutischer Produkte

Wirkmechanismus

Ranitidinhydrochlorid entfaltet seine Wirkung, indem es Histamin an den H2-Rezeptoren der Magensäurezellen kompetitiv hemmt. Diese Hemmung reduziert die Magensäuresekretion, das Magenvolumen und die Wasserstoffionenkonzentration. Die Verbindung beeinflusst weder die Pepsinsekretion noch den Serumgastrinspiegel .

Wirkmechanismus

Ranitidine Hydrochloride exerts its effects by competitively inhibiting histamine at H2-receptors on the gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration. The compound does not affect pepsin secretion or serum gastrin levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cimetidin: Ein weiterer H2-Rezeptor-Antagonist, der zur Reduzierung der Magensäureproduktion eingesetzt wird.

Famotidin: Ähnlich wie Ranitidinhydrochlorid wird es zur Behandlung von Erkrankungen im Zusammenhang mit Magensäure verwendet.

Nizatidin: Ein weiterer H2-Rezeptor-Antagonist mit ähnlichen Anwendungen

Einzigartigkeit

Ranitidinhydrochlorid ist in seiner spezifischen Molekülstruktur einzigartig, die eine effektive Hemmung von Histamin-H2-Rezeptoren ermöglicht. Seine pharmakokinetischen Eigenschaften, wie Bioverfügbarkeit und Halbwertszeit, tragen ebenfalls zu seiner Besonderheit im Vergleich zu anderen ähnlichen Verbindungen bei .

Eigenschaften

CAS-Nummer |

71130-06-8 |

|---|---|

Molekularformel |

C13H23ClN4O3S |

Molekulargewicht |

350.87 g/mol |

IUPAC-Name |

(Z)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

InChI |

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9-; |

InChI-Schlüssel |

GGWBHVILAJZWKJ-CHHCPSLASA-N |

SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |

Isomerische SMILES |

CN/C(=C/[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.Cl |

Kanonische SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |

Key on ui other cas no. |

71130-06-8 66357-59-3 |

Piktogramme |

Irritant; Health Hazard |

Löslichkeit |

52.4 [ug/mL] (The mean of the results at pH 7.4) |

Synonyme |

AH 19065 AH-19065 AH19065 Biotidin Hydrochloride, Ranitidine N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine Ranisen Ranitidin Ranitidine Ranitidine Hydrochloride Sostril Zantac Zantic |

Herkunft des Produkts |

United States |

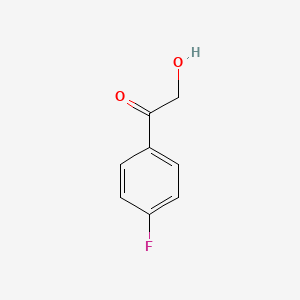

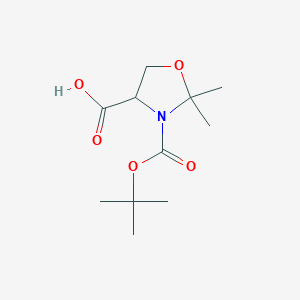

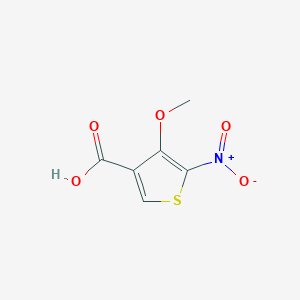

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)